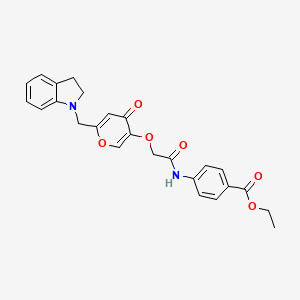

ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6/c1-2-31-25(30)18-7-9-19(10-8-18)26-24(29)16-33-23-15-32-20(13-22(23)28)14-27-12-11-17-5-3-4-6-21(17)27/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPXYHFHRUTBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One possible route includes:

Formation of the Indole Moiety: Starting with indole, the indole-1-ylmethyl group is introduced via alkylation.

Construction of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving appropriate precursors.

Linking the Indole and Pyran Rings: The indole and pyran rings are connected through an ether linkage.

Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions can occur at the carbonyl groups present in the pyran and benzoate ester.

Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate exhibits significant anticancer activity. A study demonstrated that compounds with similar structures selectively target cancer cells, thereby inhibiting their proliferation. The mechanism of action may involve the disruption of cellular signaling pathways essential for tumor growth and survival .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses inhibitory effects on bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an acetylcholinesterase inhibitor, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer's .

Drug Development

The compound serves as a lead structure for developing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects.

Combination Therapies

Research suggests that ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate can be used in combination with other therapeutic agents to improve treatment outcomes in cancer therapies. This synergistic effect can enhance the overall efficacy of treatment regimens .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate involves interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the pyran ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Structure Variations: The target compound’s 4-oxo-pyran and indole substituents distinguish it from analogs like I-6230 (pyridazine) and I-6473 (isoxazole) . These heterocycles influence electronic properties and binding interactions. The acetamido linker in the target contrasts with phenethylamino (I-6230) or phenethoxy (I-6473) linkers, which may alter flexibility and hydrogen-bonding capacity .

Substituent Impact on Bioactivity: The indolin-1-ylmethyl group in the target could enhance affinity for serotonin or kinase receptors, whereas benzylpiperazinylmethyl () might target adrenergic or dopaminergic systems due to piperazine’s basicity .

Indole’s hydrophobicity versus pyridazine’s polarity (I-6230) could result in differing solubility profiles .

Biological Activity

Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, a compound of significant interest in medicinal chemistry, exhibits a complex structure that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 390.439 g/mol. The structure features an indole moiety, a pyran ring, and an acetamide linkage, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O4 |

| Molecular Weight | 390.439 g/mol |

| Structural Features | Indole, Pyran, Acetamide |

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate exhibit notable antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

In one study, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µM against ESBL-producing E. coli ST131 strains, highlighting the potential of these compounds in combating resistant bacterial infections .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. A review of similar indole and pyran derivatives found that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways . For example, certain derivatives showed IC50 values below 10 µM in human colon cancer cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

The biological activity of ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : The presence of the indole moiety suggests potential interactions with serotonin receptors or other G-protein coupled receptors, which are often implicated in cancer signaling pathways.

Study on Antimicrobial Efficacy

In a comparative study involving various synthetic derivatives of indole-pyran compounds, researchers found that those containing the acetamido group displayed enhanced antibacterial activity compared to their non-acetamido counterparts. The study utilized standard agar diffusion methods to measure zones of inhibition against common pathogens such as Staphylococcus aureus and E. coli .

Study on Anticancer Properties

A recent investigation focused on the anticancer effects of structurally similar compounds highlighted that those with an indole-pyran framework exhibited significant cytotoxicity against breast and colon cancer cell lines. The study reported that these compounds could effectively disrupt mitochondrial function and induce oxidative stress in cancer cells.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SN2 mechanisms.

- Temperature Control : Maintain 60–80°C during coupling to minimize side reactions.

- Yield Improvement : Use a 10–20% molar excess of the pyran intermediate to drive the reaction to completion.

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

A combination of spectroscopic and crystallographic methods ensures accurate characterization:

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Parameters:

- Grid Box : Center on ATP-binding pocket (coordinates adjusted via PyMOL).

- Scoring Function : AMBER force field for energy minimization.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) .

QSAR Modeling : Corolate substituent effects (e.g., indoline vs. morpholine in analogs) with IC₅₀ values using MLR (multiple linear regression) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be resolved?

Methodological Answer :

Common Issues :

Q. Resolution Workflow :

Data Collection : Use synchrotron radiation for high-resolution datasets.

Refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning.

Validation : Check Rfree (Δ <5% from Rwork) and PLATON alerts .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

Key Modifications :

Q. SAR Table :

| Derivative | Substitution | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent Compound | None | 12.3 ± 1.2 | EGFR Kinase |

| 5-Nitro-indoline analog | -NO₂ at indoline C5 | 4.7 ± 0.5 | EGFR Kinase |

| Morpholine-pyran analog | Indoline → morpholine | 18.9 ± 2.1 | VEGFR-2 |

Methodology : Synthesize analogs via parallel synthesis, screen via fluorescence polarization assays, and validate with SPR (surface plasmon resonance) .

Advanced: How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer :

Case Study : Discrepancy in acetamido linker conformation (NMR suggests free rotation vs. X-ray showing rigidity).

Cross-Validation :

- VT-NMR : Run variable-temperature ¹H NMR (-40°C to 80°C) to detect restricted rotation (coalescence temperature analysis).

- DFT Calculations : Compare B3LYP/6-31G(d) optimized conformers with crystallographic data .

Statistical Analysis : Use Mercury’s Mogul Geometry Check to flag outliers (>3σ deviation) in bond angles/lengths .

Impurity Analysis : Employ LC-MS to rule out byproducts (e.g., hydrolyzed ester) causing spectral overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.